A Comprehensive Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene
A Comprehensive Technical Guide to 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 2-(difluoromethyl)-4-fluoro-1-nitrobenzene, a fluorinated aromatic compound of significant interest in modern medicinal chemistry and materials science. We will explore its core chemical and physical properties, molecular structure, and spectroscopic signatures. Furthermore, this document details established synthetic methodologies, explores its chemical reactivity, and illuminates its role as a versatile building block in the development of novel pharmaceuticals. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting.
Chemical Identity and Properties
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a substituted nitrobenzene compound featuring two distinct fluorine-containing moieties: a difluoromethyl group (-CHF₂) and a fluoro group (-F) attached to the aromatic ring. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential as a pharmacophore.
Nomenclature and Identifiers
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IUPAC Name : 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene
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Synonyms : 4-Fluoro-1-nitro-2-(difluoromethyl)benzene
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CAS Number : 1214333-17-1[1]
Molecular and Physicochemical Properties
The introduction of fluorine imparts unique characteristics to the molecule, such as increased lipophilicity and altered metabolic stability, which are highly desirable in drug design.[2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [4] |
| Molecular Weight | 191.11 g/mol | [4] |
| Appearance | Typically a solid or oil | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like alcohol and ether.[5] | [5] |
Molecular Structure and Spectroscopic Analysis
The arrangement of the electron-withdrawing nitro group, the fluoro substituent, and the difluoromethyl group on the benzene ring dictates the molecule's chemical behavior.
Molecular Structure:
Figure 1. 2D Chemical StructureKey Structural Features
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Aromatic Ring : A benzene core substituted at positions 1, 2, and 4.
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Nitro Group (-NO₂) : A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
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Fluoro Group (-F) : An electronegative atom that influences the electronic environment of the ring.
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Difluoromethyl Group (-CHF₂) : A unique moiety that can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, a valuable property in designing enzyme inhibitors.[4][6]
Spectroscopic Profile (Expected)
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¹H NMR : The spectrum would show signals for the aromatic protons, with coupling patterns influenced by both the fluorine atom on the ring and the difluoromethyl group. The proton on the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.
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¹³C NMR : Signals for the seven carbon atoms would be observed, with their chemical shifts influenced by the attached functional groups. Carbon atoms bonded to fluorine will show characteristic splitting.
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¹⁹F NMR : This would be the most informative spectrum, showing two distinct signals: one for the single fluorine atom on the ring and another for the two equivalent fluorine atoms of the difluoromethyl group.
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Mass Spectrometry : The molecular ion peak would be observed at m/z 191.0198, corresponding to the exact mass of the molecule (C₇H₄F₃NO₂).
Synthesis and Manufacturing
The synthesis of fluorinated aromatic compounds like 2-(difluoromethyl)-4-fluoro-1-nitrobenzene often involves multi-step processes. A common conceptual approach involves the nitration of a pre-functionalized benzene ring.
General Synthetic Strategy
A plausible synthetic route would start with a difluoromethyl-substituted fluorobenzene, followed by a regioselective nitration step. The directing effects of the existing substituents are crucial for achieving the desired isomer.
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Starting Material : A suitable precursor, such as 1-(difluoromethyl)-3-fluorobenzene.
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Nitration : The precursor is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the correct position.[7]
The workflow for a typical nitration reaction is depicted below.
Caption: General workflow for the synthesis via nitration.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard nitration procedures for similar aromatic compounds.[7]
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Preparation : Cool a stirred solution of concentrated sulfuric acid (e.g., 20 mL) to 0°C in an ice bath.
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Addition of Precursor : Slowly add 1-(difluoromethyl)-3-fluorobenzene (e.g., 0.1 mol) to the sulfuric acid while maintaining the temperature at 0°C.
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Nitration : Add a pre-cooled mixture of concentrated nitric acid (e.g., 0.11 mol) and concentrated sulfuric acid (e.g., 10 mL) dropwise to the reaction mixture. The temperature must be kept below 5-10°C.
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Reaction : Stir the solution at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup : Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Extraction : Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure 2-(difluoromethyl)-4-fluoro-1-nitrobenzene.
Reactivity and Chemical Transformations
The molecule's reactivity is dominated by the electron-deficient nature of the aromatic ring, making it a valuable intermediate for various chemical transformations.
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Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 2-(difluoromethyl)-4-fluoroaniline, a key precursor for building more complex molecules like APIs (Active Pharmaceutical Ingredients).
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Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atom at position 4 is activated by the ortho- and para-directing nitro group, making it a good leaving group in SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position.
Caption: Key reaction pathways of the title compound.
Applications in Research and Drug Development
Organofluorine compounds are prevalent in pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine.[8] The unique properties of the difluoromethyl group make this compound a particularly attractive building block.
Role as a Chemical Intermediate
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is primarily used as an intermediate in the synthesis of more complex molecules.[9] Its functional groups provide handles for a variety of chemical modifications, allowing for its incorporation into diverse molecular scaffolds.
Significance in Medicinal Chemistry
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Metabolic Stability : The C-F bond is very strong, so introducing fluorine can block metabolically labile sites in a drug molecule, increasing its half-life and bioavailability.[3]
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Lipophilicity Modulation : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][3]
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Bioisosterism : The -CHF₂ group is recognized as a bioisostere of groups like hydroxyl (-OH) or thiol (-SH). It can act as a hydrogen bond donor, mimicking interactions of these groups with biological targets like enzymes, but without the metabolic liabilities associated with them.[6]
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¹⁹F NMR and PET Imaging : The presence of fluorine allows for the use of ¹⁹F-NMR in fragment-based drug discovery to study drug-target interactions.[10] Furthermore, the synthesis of ¹⁸F-labeled analogues can enable Positron Emission Tomography (PET) imaging for diagnostic purposes.[3]
Safety, Handling, and Storage
As with many nitroaromatic compounds, 2-(difluoromethyl)-4-fluoro-1-nitrobenzene should be handled with care, following standard laboratory safety procedures.
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Handling : Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from heat, sparks, and open flames.[14] Store locked up.[15]
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Toxicity : Nitroaromatic compounds can be toxic. Harmful if swallowed, inhaled, or in contact with skin.[12][13] In case of exposure, seek immediate medical attention.[11][15]
Conclusion
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive nitro group, a site for nucleophilic substitution, and the valuable difluoromethyl moiety makes it a powerful tool for medicinal chemists. The strategic incorporation of this building block allows for the fine-tuning of molecular properties to enhance the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
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LookChem. (n.d.). Cas 29848-57-5,1-(Difluoromethyl)-4-nitrobenzene. Retrieved from [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Fluoronitrobenzene. PubChem Compound Database. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
- Sharma, R., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2803-2835.
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West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]
- Yan, H., et al. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 6(40), 25939–25953.
- Zhang, L., et al. (2022). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 27(19), 6649.
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Aryl Halide + Nucleophile
Meisenheimer Complex (Rate-Determining Step)
Substituted Product + Halide



